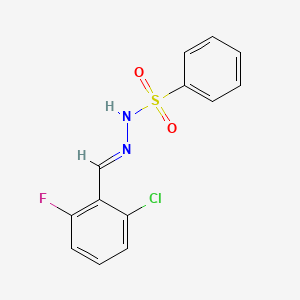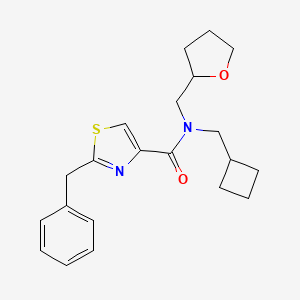![molecular formula C22H23N3O2 B5608329 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5608329.png)
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide, also known as QAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide is not fully understood. However, it is believed to interact with various proteins, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to bind to and activate the G protein-coupled receptor GPR120, which is involved in regulating glucose and lipid metabolism.
実験室実験の利点と制限
One of the main advantages of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide is its high selectivity and sensitivity in detecting protein-ligand interactions. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.
将来の方向性
There are several future directions for the research and development of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide. One potential application is in the development of biosensors for the detection of various diseases, including cancer and infectious diseases. This compound could also be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in various scientific research applications. Its high selectivity and sensitivity in detecting protein-ligand interactions make it a valuable tool for studying the binding sites of various proteins. However, further research is needed to fully understand its mechanism of action and potential applications in various research fields.
合成法
The synthesis of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide involves the reaction of 4-chloroquinoline with 4-methoxybenzylamine to form 4-(4-methoxyphenyl)-1-(4-quinolinyl)pyrrolidine. This intermediate is then reacted with N-Boc-3-pyrrolidinecarboxaldehyde to form N-Boc-3-pyrrolidinecarboxaldehyde-4-(4-methoxyphenyl)-1-(4-quinolinyl)pyrrolidine. The final step involves deprotection of the Boc group to yield this compound.
科学的研究の応用
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool for studying the binding sites of various proteins. This compound has also been utilized in the development of biosensors for the detection of various analytes.
特性
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-quinolin-4-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(26)24-21-14-25(13-19(21)16-7-9-17(27-2)10-8-16)22-11-12-23-20-6-4-3-5-18(20)22/h3-12,19,21H,13-14H2,1-2H3,(H,24,26)/t19-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKESKZXXGGQN-PZJWPPBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=CC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

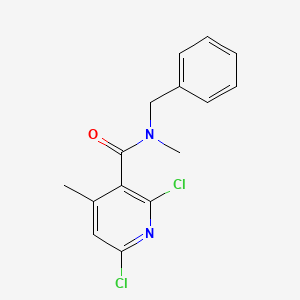
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5608255.png)
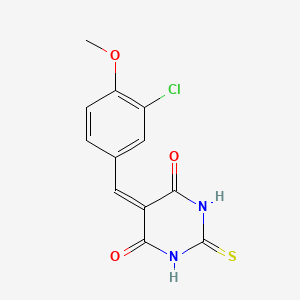
![N-(3-chlorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5608280.png)

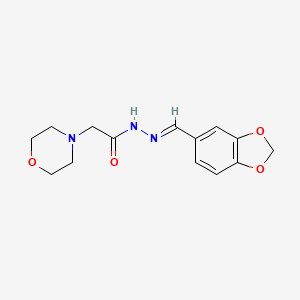

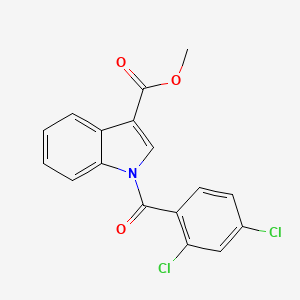
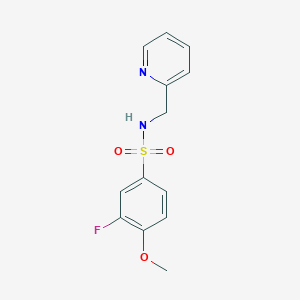
![N-cyclopropyl-5-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5608307.png)
![3-methyl-N'-[4-(4-quinazolinyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5608313.png)
![2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)
